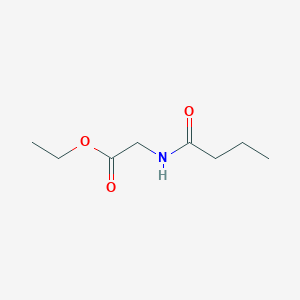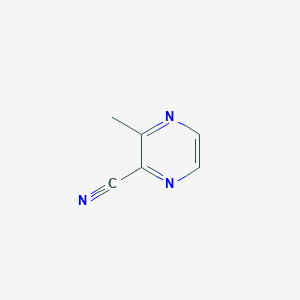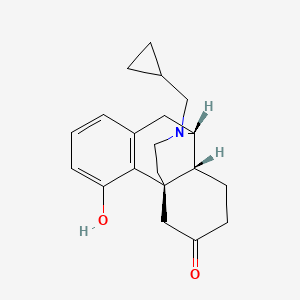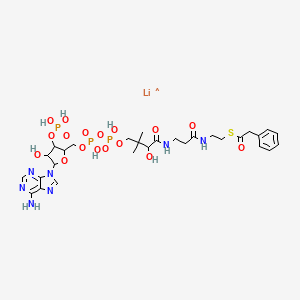
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Übersicht
Beschreibung
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine (hereafter referred to as DMDPA) is an organic compound, which is a derivative of the dioxan family. It is synthesized from the reaction of an amine and an aldehyde, and is used in a variety of scientific applications, including drug development and medicinal chemistry. DMDPA is a chiral compound, meaning that it can exist in two different forms, known as enantiomers. This property makes it particularly useful for drug development, as it can be used to create drugs with different effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Protected Dihydroxy Amides
The compound serves as a precursor in the synthesis of protected dihydroxy amides. These amides are crucial intermediates in the production of bioactive molecules. For instance, the diastereoselective reduction by L-Selectride is an efficient method to synthesize these protected amides, which are part of a critical framework shared by many bioactive compounds .
Asymmetric Synthesis
This compound is instrumental in asymmetric synthesis, a process vital for creating chiral molecules with specific stereochemistry. Such molecules are significant in pharmaceuticals and agrochemicals due to their high specificity and activity .
Construction of Dihydroxycarboxylate Moieties
The construction of (4S,5S)-dihydroxycarboxylate moieties is another application. These moieties are found in natural products with gastroprotective and anti-inflammatory properties, making them attractive synthetic targets .
Anticancer Research
In the realm of anticancer research, the compound’s derivatives could be explored for their potential in inhibiting cancer cell lines. Secondary metabolites derived from such compounds have shown activity against various cancers in vitro and in vivo .
Development of Anti-Inflammatory Agents
The compound can be used to develop anti-inflammatory agents. Its structure is similar to that of natural compounds known for their anti-inflammatory properties, which can be synthesized for therapeutic applications .
Enzyme Activation Studies
Research into enzyme activation is another application. Compounds with a similar structure have been shown to activate apoptosis-inducing enzymes, which are crucial in the programmed cell death of cancer cells .
Herbal Medicine Formulation
The compound may find applications in the formulation of herbal medicines. Its structural similarity to phytochemicals that exhibit anticancer properties makes it a candidate for further exploration in herbal medicine .
Chemical Education and Methodology Development
Lastly, the compound is used in chemical education and methodology development. It serves as an example in teaching stereochemistry and reaction mechanisms, and its synthesis methods contribute to the development of new chemical methodologies .
Eigenschaften
IUPAC Name |
(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGCJMEDIBPTL-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |
CAS RN |
35019-66-0 | |
| Record name | (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35019-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1609451.png)
![2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate](/img/structure/B1609452.png)











![1-methyl-3-[(Z)-[(3Z)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B1609474.png)